molecular formula C6H7NS2 B8572889 Methyl thiophene-2-carbimidothioate

Methyl thiophene-2-carbimidothioate

Cat. No. B8572889
M. Wt: 157.3 g/mol
InChI Key: NMDRLHVOLQZPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07192975B2

Procedure details

Methyl iodide (66 g; 0.46 mol) is added drop wise at 0° C. to a solution of thiophene-2-carbothioamide (50 g; 0.33 mol) in 500 ml of acetone. After the addition, stirring is maintained for two hours at 23° C. The precipitate formed is filtered on frit and washed twice with 100 ml of acetone before being dried under vacuum (in a bell jar). A yellow powder is obtained with a yield of 97%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8](=[S:10])[NH2:9]>CC(C)=O>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([S:10][CH3:1])=[NH:9]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
CI
Name
Quantity
50 g
Type
reactant
Smiles
S1C(=CC=C1)C(N)=S
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered on frit
WASH
Type
WASH
Details
washed twice with 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
before being dried under vacuum (in a bell jar)
CUSTOM
Type
CUSTOM
Details
A yellow powder is obtained with a yield of 97%

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C(=N)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.